Lutein A

描述

Lutein is an xanthophyll and one of 600 known naturally occurring carotenoids. Lutein is synthesized only by plants and like other xanthophylls is found in high quantities in green leafy vegetables such as spinach, kale and yellow carrots. In green plants, xanthophylls act to modulate light energy and serve as non-photochemical quenching agents to deal with triplet chlorophyll (an excited form of chlorophyll), which is overproduced at very high light levels, during photosynthesis.

Lutein has been reported in Erythrophleum fordii, Nephrolepis cordifolia, and other organisms with data available.

Lutein is lutein (LOO-teen) is a oxygenated carotenoid found in vegetables and fruits. lutein is found in the macula of the eye, where it is believed to act as a yellow filter. Lutein acts as an antioxidant, protecting cells against the damaging effects of free radicals.

LUTEIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

A xanthophyll found in the major LIGHT-HARVESTING PROTEIN COMPLEXES of plants. Dietary lutein accumulates in the MACULA LUTEA.

属性

IUPAC Name |

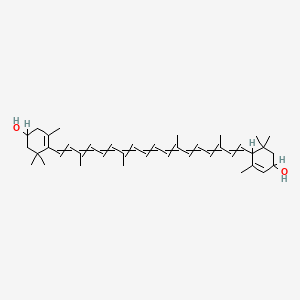

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHJBAIARWVSC-RGZFRNHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Record name | LUTEIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046749 | |

| Record name | Lutein A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark, yellowish brown liquid, Solid | |

| Record name | LUTEIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lutein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Lutein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127-40-2 | |

| Record name | Lutein A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lutein A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72A60C9MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lutein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 °C | |

| Record name | Lutein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lutein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Lutein

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure of lutein, a xanthophyll carotenoid of significant interest for its roles in human health, particularly in vision and cognitive function. The guide covers its core structure, stereochemistry, physicochemical properties, and relevant biological and experimental workflows.

Core Chemical Structure

Lutein is a tetraterpenoid compound synthesized exclusively by plants and is acquired in humans through diet, primarily from green leafy vegetables and yellow-orange fruits.[1] It belongs to the xanthophyll subclass of carotenoids, which are distinguished from carotenes by the presence of oxygen.[2]

Molecular Formula and Nomenclature

The chemical formula for lutein is C₄₀H₅₆O₂ .[3] Its systematic IUPAC name is (3R,3′R,6′R)-beta,epsilon-carotene-3,3′-diol .[3]

Key Structural Features

The structure of lutein is defined by three primary components that dictate its chemical behavior and biological function:

-

Polyene Backbone: Lutein possesses a long, rigid backbone composed of conjugated double bonds. This polyene chain is the molecule's chromophore, responsible for absorbing blue light and giving lutein its characteristic yellow-to-orange color.[1][2] This electron-rich system is also the basis for lutein's potent antioxidant activity, as it can effectively quench reactive oxygen species (ROS).[4]

-

Terminal Ionone (B8125255) Rings: The polyene chain is terminated at each end by an ionone ring. A key feature that distinguishes lutein from its structural isomer zeaxanthin (B1683548) is the type of these rings. Lutein has one β-ionone ring and one ε-ionone ring .[5] The double bond in the ε-ring is not part of the conjugated system of the polyene chain.[2]

-

Hydroxyl Groups: As a dihydroxy carotenoid, lutein has two hydroxyl (-OH) groups, one located on each terminal ring. These polar functional groups increase the molecule's polarity compared to carotenes and allow it to orient specifically within cell membranes.[2]

Stereochemistry and Isomerism

Lutein's structure allows for multiple isomers, which are crucial to consider in biological and analytical contexts.

-

Stereoisomers: The lutein molecule has three chiral centers, leading to eight possible stereoisomers. The principal stereoisomer found in nature and the human diet is (3R,3′R,6′R)-lutein.[2] In the human body, particularly the eye, lutein can be converted into meso-zeaxanthin, a non-dietary stereoisomer.[2][5]

-

Geometrical Isomers: The presence of multiple double bonds in the polyene chain allows for cis/trans (Z/E) isomerism. While the all-trans (all-E) configuration is the most thermodynamically stable and common form found in plants, various cis (Z) isomers can form during processing or within biological tissues.[2]

Physicochemical Properties

The structural characteristics of lutein give rise to its specific physical and chemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₅₆O₂ | [3] |

| Molecular Weight | 568.9 g/mol | [3] |

| Appearance | Yellow to red-orange crystalline solid | [2] |

| Melting Point | ~183-196 °C | [3][6] |

| Solubility | Insoluble in water; Soluble in fats and organic solvents | [3][7] |

| LogP | 7.9 - 11.78 | [3][6] |

| UV-Vis λmax (in Ethanol) | ~420, 445, 474 nm | [8] |

Biological Transformation and Antioxidant Signaling

In the human retina, dietary lutein is a precursor to meso-zeaxanthin. This conversion is catalyzed by the RPE65 enzyme and is a critical process for establishing the macular pigment profile.[9][10][11] Lutein also exerts its protective effects by modulating key antioxidant and anti-inflammatory signaling pathways. It can activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), thereby reducing cellular oxidative stress.[4][12][13][14]

Diagram 1: In-vivo conversion of dietary carotenoids in the human retina.

Diagram 2: Lutein's modulation of the Nrf2 antioxidant signaling pathway.

Experimental Protocol: Extraction and HPLC Analysis

The quantification and purification of lutein from biological matrices are commonly performed using High-Performance Liquid Chromatography (HPLC). The following protocol outlines a general methodology for the extraction and analysis of lutein from a plant source like marigold flowers or spinach.[15][16]

Methodology

-

Sample Preparation: Homogenize fresh or dried plant material (e.g., 1.0 g) in a blender.

-

Saponification (for esterified lutein):

-

To the homogenized sample, add an alcoholic solution of potassium hydroxide (B78521) (KOH).[15] This step is crucial for sources like marigold petals where lutein exists as fatty acid esters.

-

Incubate the mixture, for instance at 70°C for 30-60 minutes, to hydrolyze the esters and yield free lutein.[15][16]

-

-

Solvent Extraction:

-

After saponification and cooling, perform a liquid-liquid extraction using a non-polar organic solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or diethyl ether.[15][16]

-

Add a saline solution to facilitate phase separation.

-

Collect the upper organic phase containing the lipophilic lutein. Repeat the extraction on the aqueous phase to maximize yield.

-

-

Drying and Reconstitution:

-

Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the HPLC mobile phase or a suitable solvent like ethanol (B145695) containing an antioxidant (e.g., BHT).

-

-

HPLC Analysis:

-

Column: A C18 or preferably a C30 reversed-phase column is used for analysis. C30 columns provide excellent selectivity for separating carotenoid isomers.[17]

-

Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol, acetonitrile, and n-hexane.

-

Detection: Use a Diode Array Detector (DAD) or UV-Vis detector set to lutein's maximum absorption wavelength (~450 nm).[18] Mass spectrometry (MS) can be coupled for definitive identification.

-

Quantification: Calculate the concentration of lutein by comparing the peak area from the sample to a standard curve generated from pure lutein standards.

-

Diagram 3: General experimental workflow for the extraction and analysis of lutein.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Lutein - Wikipedia [en.wikipedia.org]

- 3. Lutein A | C40H56O2 | CID 5281243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lutein, Zeaxanthin, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lutein | CAS#:127-40-2 | Chemsrc [chemsrc.com]

- 7. Physicochemical Properties and Bioavailability of Lutein Microencapsulation(LM) [jstage.jst.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of Ultrasonic-Assisted Extraction and Purification of Zeaxanthin and Lutein in Corn Gluten Meal [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Lutein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lutein, a xanthophyll carotenoid, has journeyed from its initial identification as a plant pigment to its current status as a molecule of significant interest for its role in human health, particularly in vision.[1] This technical guide provides an in-depth chronicle of the discovery and history of lutein, detailing the key scientific milestones, experimental methodologies, and the evolution of our understanding of its biological significance. Quantitative data are presented in tabular format for clarity, and critical experimental workflows and conceptual relationships are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged with carotenoid research and its applications.

Early Discovery and Isolation (Late 19th and Early 20th Century)

The story of lutein is intrinsically linked to the broader history of carotenoid research. In the early 20th century, scientists like Richard Willstätter and his contemporaries were pioneering the separation and characterization of plant pigments.[2] Lutein was first isolated from green leaves in 1907.[3]

Foundational Work on Carotenoids

Initial investigations into the yellow pigments in plants laid the groundwork for lutein's discovery. Richard Willstätter, a Nobel laureate, was instrumental in this era. His work, alongside that of his students and colleagues like Arthur Stoll, established fundamental knowledge about carotenoids.[4][5] They determined the correct molecular formulae for several carotenoids, which was a critical step forward.[4] Willstätter's research revealed that two primary yellow pigments were present in all green plant parts: carotene (a hydrocarbon) and xanthophyll (an oxygenated carotenoid).[2]

First Isolation of Lutein

Lutein, as a member of the xanthophyll family, was among the pigments isolated in these early studies. The term "lutein" is derived from the Latin word "luteus," meaning "yellow." Early researchers, including Willstätter, assigned the chemical formula C40H56O2 to xanthophylls, distinguishing them from the hydrocarbon carotenes (C40H56).[6]

Structural Elucidation and Characterization

The determination of lutein's precise chemical structure was a gradual process that benefited from advancements in analytical chemistry.

Early Structural Hypotheses

Based on elemental analysis and chemical degradation studies, early 20th-century chemists, including Paul Karrer, proposed that carotenoids were long-chain polyenes composed of isoprene (B109036) units.[7] Karrer's work on carotenoids, flavins, and vitamins A and B2 earned him the Nobel Prize in Chemistry in 1937.[8]

Definitive Structure and Stereochemistry

It wasn't until the advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that the complete and unambiguous structure of lutein was confirmed.[9][10] The absolute configuration of lutein, with its three chiral centers, was definitively determined much later using X-ray crystallography in 2004.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of lutein.

| Property | Value | Reference |

| Molecular Formula | C40H56O2 | [11][12] |

| Molar Mass | 568.87 g/mol | [12] |

| Appearance | Yellow-orange crystalline solid | |

| Melting Point | 190 °C (374 °F; 463 K) | |

| Solubility | Soluble in fats and oils; sparingly soluble in ethanol (B145695); insoluble in water. | |

| Absorption Maxima (in Ethanol) | ~420, 445, 474 nm | [13] |

Experimental Protocols: A Historical Perspective

The methodologies for isolating and characterizing lutein have evolved significantly over time.

Early Extraction and Purification Protocol (Early 20th Century)

This protocol is a representation of the techniques likely used by early researchers like Willstätter.

Objective: To isolate lutein from plant material (e.g., spinach, kale).

Methodology:

-

Extraction: Dried and powdered plant material was subjected to solvent extraction, often using a sequence of solvents with increasing polarity, such as petroleum ether, carbon disulfide, and ethanol, to separate different classes of pigments.

-

Saponification: To remove chlorophylls (B1240455) and lipids, the extract was treated with an alcoholic solution of potassium hydroxide (B78521) (KOH). This process hydrolyzes chlorophylls and esters, rendering them more soluble in aqueous phases.

-

Phase Separation: The saponified mixture was partitioned between an organic solvent (e.g., diethyl ether) and water. The carotenoids, including lutein, remained in the organic phase, while the water-soluble impurities were washed away.

-

Crystallization: The solvent from the organic phase was evaporated, and the crude carotenoid mixture was subjected to fractional crystallization from different solvents to isolate individual pigments.

Modern Isolation and Analysis Protocol (Late 20th Century - Present)

Objective: To isolate, identify, and quantify lutein and its isomers.

Methodology:

-

Extraction: Homogenized plant material is extracted with a mixture of organic solvents, often including a polar solvent like acetone (B3395972) or ethanol and a nonpolar solvent like hexane.[14]

-

Saponification: Similar to the early methods, saponification with alcoholic KOH is used to remove interfering compounds.[14]

-

Chromatography:

-

Column Chromatography: Early chromatographic separations used adsorbents like calcium carbonate or magnesium oxide.

-

High-Performance Liquid Chromatography (HPLC): Modern analysis relies heavily on HPLC, particularly with C30 columns, which provide excellent separation of carotenoid isomers.[3][15] A diode-array detector (DAD) is used to obtain the UV-Vis spectrum of the eluting compounds for identification.[3]

-

-

Structural Elucidation:

Visualization of Key Processes

Generalized Lutein Isolation Workflow

// Invisible edges for alignment homogenization -> saponification [style=invis]; saponification -> chromatography [style=invis]; }

Caption: A flowchart illustrating the key stages in the isolation and purification of lutein from natural sources.

Simplified Lutein Biosynthesis Pathway

// Nodes for the pathway ggpp [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phytoene (B131915) [label="Phytoene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lycopene (B16060) [label="Lycopene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_carotene [label="α-Carotene", fillcolor="#FBBC05", fontcolor="#202124"]; lutein [label="Lutein", fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_carotene [label="β-Carotene", fillcolor="#FBBC05", fontcolor="#202124"]; zeaxanthin (B1683548) [label="Zeaxanthin", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the reactions ggpp -> phytoene [label=" Phytoene Synthase"]; phytoene -> lycopene [label=" Desaturases"]; lycopene -> alpha_carotene [label=" Lycopene ε-cyclase\n+ Lycopene β-cyclase"]; lycopene -> beta_carotene [label=" Lycopene β-cyclase (x2)"]; alpha_carotene -> lutein [label=" Hydroxylases (CYP97A3, CYP97C1)"]; beta_carotene -> zeaxanthin [label=" β-carotene hydroxylase"];

// Pathway branching visualization {rank=same; alpha_carotene; beta_carotene;} lycopene -> alpha_carotene [constraint=true]; lycopene -> beta_carotene [constraint=true]; }

Caption: A simplified diagram of the biosynthetic pathway leading to lutein and its isomer zeaxanthin from lycopene.[16][17]

Discovery of Biological Significance

While initially studied for its role as a pigment, the biological importance of lutein, particularly in humans, became a major area of research in the latter half of the 20th century.

Lutein in the Human Macula

A pivotal discovery was the identification of lutein and its isomer, zeaxanthin, as the primary components of the macular pigment in the human retina.[18] In 1945, George Wald's analysis of the macular pigment revealed that its yellow color was due to these carotenoids.[18] This finding was a turning point, shifting the focus of lutein research towards its role in eye health.

Functions in Vision

Subsequent research has elucidated two primary functions of lutein in the macula:

-

Blue Light Filtration: Lutein absorbs high-energy blue light, thereby protecting the underlying photoreceptor cells from potential light-induced damage.[18][19]

-

Antioxidant Activity: Lutein is a potent antioxidant, capable of quenching reactive oxygen species and neutralizing free radicals that can cause oxidative damage to the retina.[18][20]

Lutein and Age-Related Macular Degeneration (AMD)

The concentration of lutein in the macula has been linked to the risk of age-related macular degeneration (AMD), a leading cause of vision loss in older adults.[21] Numerous epidemiological studies and clinical trials, such as the Age-Related Eye Disease Study 2 (AREDS2), have investigated the role of lutein supplementation in reducing the risk of AMD progression.[22][23]

Conclusion

The history of lutein is a testament to the progression of scientific inquiry, from the fundamental chemistry of natural pigments to the intricate biochemistry of human health. The initial isolation and structural elucidation of lutein paved the way for a deeper understanding of its biological functions. For researchers and drug development professionals, the journey of lutein from a simple yellow pigment to a key nutrient for ocular health offers a compelling case study in the potential of natural compounds. Continued research into the mechanisms of action, bioavailability, and therapeutic applications of lutein is warranted and holds promise for the development of novel strategies for the prevention and management of ocular and other chronic diseases.

References

- 1. LUTEIN [chiro.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Analysis of Carotenoids in Hungary from Zechmeister until Today [mdpi.com]

- 5. Willstätter Discovers the Composition of Chlorophyll | Research Starters | EBSCO Research [ebsco.com]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Isolation and structural elucidation of the geometrical isomers of lutein and zeaxanthin in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and structural elucidation of (13Z,13'Z,3R,3'R,6'R)-lutein from marigold flowers, kale, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lutein G | C40H56O2 | CID 16061204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lutein A | C40H56O2 | CID 5281243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wearefeel.com [wearefeel.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. The role of lutein and zeaxanthin in protection against age-related macular degeneration | International Society for Horticultural Science [ishs.org]

- 23. Lutein - Wikipedia [en.wikipedia.org]

natural sources and distribution of lutein

An In-depth Technical Guide on the Natural Sources and Distribution of Lutein

Introduction

Lutein is a xanthophyll carotenoid, a yellow-to-orange pigment synthesized by plants. It is one of the most widely distributed carotenoids in fruits and vegetables that are frequently consumed.[1] In humans, the presence of lutein is entirely of dietary origin.[1] This document provides a comprehensive overview of the natural sources of lutein, its distribution within the human body, and the methodologies used for its extraction and quantification. It also delves into the key signaling pathways influenced by lutein.

Natural Sources and Quantitative Data of Lutein

Lutein is abundant in a variety of plant-based foods, particularly dark, leafy green vegetables. Egg yolks are also a notable animal-based source with high bioavailability.[2][3] The concentration of lutein can vary depending on factors such as the specific cultivar, ripeness, and preparation methods.[2] For instance, light cooking can increase the bioavailability of lutein from vegetables.[4]

Below is a summary of lutein content in various natural sources.

| Food Source | Lutein/Zeaxanthin (B1683548) Content (μ g/100g ) | Reference |

| Kale (raw) | 21,900 | [5][6] |

| Collard Greens (raw) | 16,300 | [5] |

| Spinach (cooked, drained) | 12,600 | [5][6] |

| Cress Leaf (raw) | 12,500 | [5] |

| Swiss Chard (raw) | 11,000 | [5] |

| Kale (cooked) | 11,400 | [4] |

| Chicory Leaf (raw) | 10,300 | [5] |

| Parsley (raw) | 10,200 | [5][6] |

| Spinach (raw) | 10,200 | [5][6] |

| Mustard Greens (raw) | 9,900 | [5][6] |

| Red Pepper | 8,500 | [4] |

| Beet Greens (raw) | 7,700 | [5] |

| Okra (raw) | 6,800 | [5] |

| Dill (raw) | 6,700 | [5][6] |

| Romaine Lettuce | 5,700 | [5] |

| Lettuce | 4,700 | [4] |

| Endive | 4,000 | [5] |

| Leek | 3,600 | [4] |

| Celery | 3,600 | [5][6] |

| Broccoli | 3,300 | [4] |

| Scallions (raw) | 2,100 | [5][6] |

| Leeks (raw) | 1,900 | [5][6] |

| Broccoli (cooked) | 1,800 | [5][6] |

| Leaf Lettuce | 1,800 | [5] |

| Green Peas | 1,700 | [4][5] |

| Pumpkin | 1,500 | [5] |

| Iceberg Lettuce | 1,400 | [5] |

| Brussel Sprouts | 1,300 | [5] |

| Summer Squash | 1,200 | [5] |

| Corn | 790 | [5] |

| Yellow Pepper | 770 | [5] |

| Green Beans | 740 | [5] |

| Green Pepper | 700 | [5] |

| Asparagus (raw) | 640 | [5] |

| Cucumber Pickle | 510 | [5] |

| Egg Yolk | ~1,200 | [7] |

Marigold flowers (Tagetes erecta L.) are a particularly rich source of lutein and are often used for the commercial production of lutein supplements.[8][9][10] The lutein content in marigold flower concentrates can vary significantly, ranging from 167 to 5752 μg/g.[9][10]

Distribution of Lutein in Human Tissues

While lutein is distributed in various tissues, it is selectively concentrated in the macula of the retina, along with zeaxanthin.[1][11] These two carotenoids are often referred to as macular pigments.[1] The concentration of lutein and zeaxanthin in the retina is higher than in any other tissue in the human body, constituting about 80% of the total carotenoid content in this tissue.[11]

The distribution of lutein and its stereoisomer, zeaxanthin, varies within the retina. Zeaxanthin is highly concentrated in the fovea, the center of the macula, while lutein is more predominant in the peripheral retina.[2][12][13][14][15] As the distance from the fovea increases, the concentration of lutein relative to zeaxanthin increases.[12][13][15] Lutein is also found in rod outer segment membranes, with a higher concentration in the perifoveal region compared to the peripheral retina.[16][17]

Beyond the eyes, lutein is also found in the brain, and its concentration in brain tissue has been linked to cognitive function.[18] Adipose tissue also serves as a storage site for lutein.[2]

Absorption, Transport, and Metabolism of Lutein

The bioavailability of lutein is influenced by the food matrix, processing conditions, and the presence of dietary fats.[7][11]

The process of lutein absorption and transport can be summarized as follows:

-

Ingestion and Release : Upon consumption of lutein-rich foods, lutein is released from the food matrix in the digestive system.[2]

-

Emulsification and Micelle Formation : In the small intestine, dietary fats stimulate the release of bile salts, which emulsify the fats and fat-soluble compounds like lutein. This process leads to the formation of micelles that solubilize lutein, facilitating its absorption by intestinal cells.[2][11][19]

-

Intestinal Absorption : Lutein is absorbed by the intestinal cells (enterocytes), a process that may be mediated by scavenger receptor class B type 1 (SR-B1).[11][19]

-

Chylomicron Formation and Transport : Inside the enterocytes, lutein is incorporated into chylomicrons, which are lipoprotein particles.[2][11] These chylomicrons are then released into the lymphatic system and subsequently enter the bloodstream.[2]

-

Lipoprotein Transport : In the bloodstream, chylomicrons are acted upon by lipoprotein lipase, releasing lutein. Lutein is then transported by various lipoproteins, primarily high-density lipoprotein (HDL) and low-density lipoprotein (LDL), to different tissues.[19][20]

-

Tissue Uptake and Storage : Lutein is taken up by various tissues. Specific binding proteins are involved in the retinal uptake of lutein. The steroidogenic acute regulatory domain protein 3 (StARD3) has been identified as a lutein-binding protein in the human retina.[20] Lutein is stored in tissues with high lipid content, such as the adipose tissue and the macula of the eye.[2]

// Nodes Diet [label="Dietary Lutein\n(e.g., Leafy Greens, Egg Yolk)", fillcolor="#FBBC05", fontcolor="#202124"]; Stomach [label="Stomach:\nRelease from Food Matrix", fillcolor="#F1F3F4", fontcolor="#202124"]; Small_Intestine [label="Small Intestine", fillcolor="#F1F3F4", fontcolor="#202124"]; Bile_Salts [label="Bile Salts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Micelles [label="Micelle Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enterocytes [label="Intestinal Cells\n(Enterocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chylomicrons [label="Incorporation into\nChylomicrons", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lymphatic_System [label="Lymphatic System", fillcolor="#F1F3F4", fontcolor="#202124"]; Bloodstream [label="Bloodstream", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipoproteins [label="Transport via\nHDL and LDL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissues [label="Peripheral Tissues\n(e.g., Adipose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Retina [label="Retina\n(Macula)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Diet -> Stomach; Stomach -> Small_Intestine; Bile_Salts -> Micelles; Small_Intestine -> Micelles; Micelles -> Enterocytes [label="Absorption"]; Enterocytes -> Chylomicrons; Chylomicrons -> Lymphatic_System; Lymphatic_System -> Bloodstream; Bloodstream -> Lipoproteins; Lipoproteins -> Tissues [label="Uptake"]; Lipoproteins -> Retina [label="Selective Uptake via\nBinding Proteins (StARD3)"]; } dot Workflow of Lutein Absorption and Transport.

In the retina, some of the lutein can be converted into meso-zeaxanthin, a non-dietary carotenoid.[12][13][15]

Experimental Protocols for Lutein Extraction and Quantification

The accurate determination of lutein content in various matrices requires robust extraction and analytical methods.

Extraction Methods

Several methods are employed for the extraction of lutein from plant and other materials. The choice of method depends on the sample matrix.

-

Solvent Extraction : This is a common method involving the use of organic solvents.

-

Sample Preparation : Samples are typically homogenized or ground to increase the surface area for extraction.[21]

-

Solvent System : A mixture of solvents is often used for efficient extraction. Common solvents include acetone, ethanol, hexane, and diethyl ether.[21][22] For example, a protocol might involve grinding the sample with a mortar and pestle in the presence of a solvent mixture.[21]

-

Saponification : For samples containing lutein esters, such as marigold extracts, a saponification step with potassium hydroxide (B78521) is often included to hydrolyze the esters to free lutein.[23][24]

-

Extraction Procedure : A typical procedure involves mixing the prepared sample with a solvent like acetone, followed by the addition of a non-polar solvent like n-hexane to partition the lutein into the organic phase. The mixture is then centrifuged, and the supernatant containing the lutein is collected.[25]

-

-

Microwave-Assisted Extraction (MAE) : This method uses microwave energy to heat the solvents and sample, which can enhance extraction efficiency and reduce extraction time.[26][27]

Quantification Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used and reliable method for the quantification of lutein.[23][24][25][28][29][30]

-

Stationary Phase : C18 and C30 reverse-phase columns are commonly used for the separation of lutein.[23][25][30] Normal-phase columns can also be used.[28]

-

Mobile Phase : The mobile phase typically consists of a mixture of solvents such as methanol, acetonitrile, and dichloromethane.[23][25] A gradient elution program is often employed to achieve good separation.[24]

-

Detection : A photodiode array (PDA) detector is commonly used, with detection at the maximum absorbance wavelength of lutein, which is around 445-450 nm.[24][25]

-

Quantification : Lutein concentration is determined by comparing the peak area of the sample to that of a standard of known concentration.[21]

-

-

UV-Visible Spectrophotometry : This method can be used for a rapid estimation of total carotenoid content, including lutein.

-

Procedure : The absorbance of the lutein extract is measured at its maximum absorption wavelength (around 445 nm).[21][22]

-

Calculation : The concentration is calculated using the Beer-Lambert law, with a known extinction coefficient for lutein in the specific solvent used.[21][29] It is important to note that this method is less specific than HPLC as other carotenoids with similar absorption spectra can interfere with the measurement.[29]

-

// Nodes Sample [label="Sample\n(e.g., Plant material, Supplement)", fillcolor="#FBBC05", fontcolor="#202124"]; Homogenization [label="Sample Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Acetone/Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saponification [label="Saponification (optional)\n(for Lutein Esters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation & Supernatant Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying under Nitrogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="Reconstitution in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Analysis\n(C30 column, PDA detector at 445nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification against\nLutein Standard", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction -> Saponification [style=dashed, label="if needed"]; Saponification -> Centrifugation; Extraction -> Centrifugation; Centrifugation -> Drying; Drying -> Reconstitution; Reconstitution -> HPLC; HPLC -> Quantification; } dot Experimental Workflow for Lutein Quantification.

Signaling Pathways Involving Lutein

Recent research has begun to elucidate the molecular mechanisms through which lutein exerts its biological effects, particularly its anti-inflammatory properties.

-

Inhibition of Inflammatory Pathways : Lutein has been shown to suppress inflammatory signaling. In the context of uveitis (inflammation of the uvea in the eye), lutein can inhibit the lipopolysaccharide (LPS)-induced secretion of the pro-inflammatory chemokine interleukin-8 (IL-8).[31] This inhibitory effect is mediated through the suppression of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[31]

-

Suppression of STAT3 Activation : Lutein can also suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[32] STAT3 is often activated by inflammatory cytokines like interleukin-6 (IL-6), and its sustained activation can lead to a vicious cycle of inflammation. By inhibiting STAT3 activation, lutein helps to break this cycle and prevent tissue damage.[32]

// Nodes LPS [label="LPS (Inflammatory Stimulus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lutein [label="Lutein", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; IL8 [label="IL-8 Secretion\n(Inflammation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> JNK [label="Activates"]; LPS -> NFkB [label="Activates"]; JNK -> IL8 [label="Promotes"]; NFkB -> IL8 [label="Promotes"]; Lutein -> JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Lutein -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } dot Lutein's Inhibition of Inflammatory Signaling.

References

- 1. Nutritional and clinical relevance of lutein in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. hey.nhs.uk [hey.nhs.uk]

- 5. Ranking of Foods Containing Lutein — The Low Vision Centers of Indiana [eyeassociates.com]

- 6. Lutein-zeaxanthin supplements can have a role in treating AMD [healio.com]

- 7. Lutein, zeaxanthin and mammalian development: metabolism, functions and implications for health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Czech Journal of Food Sciences: Lutein content in marigold flower (Tagetes erecta L.) concentrates used for production of food supplements [cjfs.agriculturejournals.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Composition of Lutein Ester Regioisomers in Marigold Flower, Dietary Supplement, and Herbal Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lutein and Zeaxanthin: An Overview of Metabolism and Eye Health [jscimedcentral.com]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Distribution of lutein and zeaxanthin stereoisomers in the human retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lutein and zeaxanthin concentrations in rod outer segment membranes from perifoveal and peripheral human retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Lutein and Brain Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciencebasedhealth.com [sciencebasedhealth.com]

- 20. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. tandfonline.com [tandfonline.com]

- 24. fda.gov.tw [fda.gov.tw]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. Analysis of Lutein Content in Microencapsulated Marigold Flower Extract (Tagetes erecta L.) Using UHPLC-Q-Orbitrap-HRMS and Its Cytotoxicity in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Determination of Lutein from Fruit and Vegetables Through an Alkaline Hydrolysis Extraction Method and HPLC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 30. Dietary guidance for lutein: consideration for intake recommendations is scientifically supported - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Effects of Lutein and Zeaxanthin on LPS-Induced Secretion of IL-8 by Uveal Melanocytes and Relevant Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lutein: Structure, Properties, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the xanthophyll carotenoid, lutein. It details its formal nomenclature, physicochemical properties, relevant biological pathways, and standard experimental protocols for its extraction and quantification.

Chemical Identity and Nomenclature

Lutein is a naturally occurring carotenoid synthesized exclusively by plants, belonging to the xanthophyll subclass, which is characterized by the presence of hydroxyl groups.[1] It is a lipophilic molecule, generally insoluble in water.[2] The principal stereoisomer found in nature possesses three chiral centers, leading to a specific three-dimensional configuration.

The formal chemical identification for the most common natural isomer of lutein is defined by the International Union of Pure and Applied Chemistry (IUPAC) in several ways, reflecting different levels of structural detail:

-

Systematic Name: (3R,3′R,6′R)-β,ε-carotene-3,3′-diol[2]

-

Fully Descriptive Name: (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol[3]

Other identifiers include CAS Number 127-40-2 and the food additive E number E161b.[3][4] Lutein is isomeric with zeaxanthin (B1683548), differing only in the location of a double bond in one of the terminal rings.[2]

Physicochemical Properties

The biological function and bioavailability of lutein are dictated by its physical and chemical properties. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₅₆O₂ | [3] |

| Molar Mass | 568.88 g·mol⁻¹ | [3][4] |

| Physical Description | Orange-yellow crystalline solid | [4] |

| Melting Point | 190-196 °C (374-385 °F) | [3][5] |

| Solubility | Insoluble in water. Soluble in hexane, ethanol, and other organic solvents. | [2][6] |

| LogP (Octanol-Water Partition Coefficient) | 7.9 | [3] |

| Maximum Absorption (λmax) | ~445 nm (in Chloroform/Ethanol) | [6] |

Biological Significance and Mechanisms of Action

In humans, lutein cannot be synthesized and must be obtained from dietary sources such as leafy green vegetables and egg yolks.[2] It plays a crucial role in human health, particularly in the eye, where, along with its isomer zeaxanthin and metabolite meso-zeaxanthin (B1235934), it forms the macular pigment.[7][8] The primary functions of lutein are to act as a high-energy blue light filter and a potent antioxidant, protecting ocular tissues from photo-oxidative damage.[7][9]

Lutein mitigates oxidative stress through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[2][5] It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][10] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant response element (ARE)-containing genes. This leads to the increased synthesis of protective enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[1][2] By reducing the cellular ROS burden, lutein consequently downregulates pro-inflammatory pathways like NF-κB.[2][4]

Dietary lutein and zeaxanthin are transported via lipoproteins to the retina.[11] Within the retinal pigment epithelium (RPE), lutein can be enzymatically converted to its stereoisomer, meso-zeaxanthin, by the enzyme RPE65.[9] This conversion is significant as meso-zeaxanthin is highly concentrated at the foveal center, the region of the retina responsible for the sharpest vision. Lutein itself is more predominant in the peripheral retina.[8]

Experimental Protocols

The extraction and quantification of lutein from biological matrices are critical for research and quality control. The following sections outline representative methodologies.

Marigold flowers (Tagetes erecta) are a primary commercial source of lutein. This protocol is based on ultrasound-assisted extraction (UAE).[12]

-

Sample Preparation: Fresh marigold petals are lyophilized (freeze-dried) to reduce moisture content to <5%. The dried petals are then ground into a fine powder (e.g., passed through a 60-mesh sieve) and stored in vacuum-sealed, opaque bags at 4°C.[12]

-

Extraction:

-

Saponification (for purification):

-

To separate lutein from the oil and its esterified form, mix the extract with a 10% potassium hydroxide (B78521) (KOH) solution in ethanol.[13]

-

Incubate the mixture at room temperature in the dark for approximately 2 hours to hydrolyze the lutein esters.[13]

-

Perform a liquid-liquid extraction using a solvent like diethyl ether to isolate the free lutein from the aqueous phase.[13]

-

The organic phase containing free lutein is collected and the solvent is evaporated under vacuum. The resulting purified lutein is stored at -20°C.[13]

-

This method provides high sensitivity and selectivity for quantifying lutein in a complex biological matrix like plasma.[14][15]

-

Sample Preparation (Protein Precipitation & Extraction):

-

To a 200 µL plasma sample, add an internal standard (e.g., a known amount of a related but chromatographically distinct compound).

-

Add 1000 µL of a cold organic solvent, such as methyl-tert-butyl ether (MTBE), to precipitate proteins and extract the lipophilic lutein.[15]

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of the mobile phase for injection.

-

-

Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Column: C18 reversed-phase column.[14]

-

Mobile Phase: A gradient elution is typically used, for example, starting with a mixture of acetonitrile, methanol, and water and ramping to a higher concentration of organic solvent.

-

Flow Rate: ~0.6-1.0 mL/min.[16]

-

Detection: Mass spectrometer set to monitor specific ion transitions for lutein (e.g., m/z 567.5 > 549.4) in atmospheric pressure chemical ionization (APCI) mode.[14]

-

-

Quantification:

-

A calibration curve is generated using standards of known lutein concentrations prepared in a blank plasma matrix.

-

The concentration of lutein in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The lower limit of quantification can reach as low as 4 ng/mL.[14]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects and Mechanisms of Lutein on Aging and Age-Related Diseases | MDPI [mdpi.com]

- 5. Lutein acts via multiple antioxidant pathways in the photo-stressed retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Lutein and Zeaxanthin: An Overview of Metabolism and Eye Health [jscimedcentral.com]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. mdpi.com [mdpi.com]

- 10. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]

- 11. sciencebasedhealth.com [sciencebasedhealth.com]

- 12. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Lutein Content in Microencapsulated Marigold Flower Extract (Tagetes erecta L.) Using UHPLC-Q-Orbitrap-HRMS and Its Cytotoxicity in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. akjournals.com [akjournals.com]

- 16. sciencescholar.us [sciencescholar.us]

The Biological Role of Lutein in Human Physiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Lutein, a xanthophyll carotenoid, is a pivotal bioactive compound in human physiology, primarily obtained through dietary sources such as leafy green vegetables and egg yolks.[1] The human body cannot synthesize lutein, making dietary intake essential.[1] This technical guide provides an in-depth analysis of the multifaceted roles of lutein, focusing on its well-established functions in vision and its emerging significance in cognitive function, skin health, and cardiovascular wellness. The document elucidates the underlying biochemical mechanisms, presents quantitative data from clinical and preclinical studies, and details relevant experimental methodologies. Particular emphasis is placed on lutein's potent antioxidant and anti-inflammatory properties, which are central to its protective effects across various physiological systems.[2]

Core Biological Functions and Mechanisms of Action

Lutein's biological activities are largely attributed to its unique molecular structure, which features a long, conjugated double-bond system and hydroxyl groups. This structure enables it to effectively quench reactive oxygen species (ROS) and filter high-energy blue light.[1][3]

Antioxidant and Anti-inflammatory Pathways

Lutein is a potent antioxidant that neutralizes free radicals and reduces oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1][4] It can scavenge singlet oxygen and lipid peroxy radicals, thereby protecting cellular components, particularly lipids in cell membranes, from oxidative damage.[4]

Lutein's anti-inflammatory effects are mediated through the modulation of several signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[2] By inhibiting these pathways, lutein downregulates the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] Furthermore, lutein supports the endogenous antioxidant system by upregulating nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn enhances the expression of antioxidant enzymes.[2]

Role in Vision

Lutein, along with its isomer zeaxanthin (B1683548), is highly concentrated in the macula of the human retina, where they are collectively known as macular pigment.[5][6] The density of this pigment is referred to as Macular Pigment Optical Density (MPOD).

Blue Light Filtration and Photoprotection

The macular pigment acts as a natural filter of high-energy blue light, which can cause photochemical damage to the retina.[5][7] By absorbing a significant portion of this blue light, lutein protects the photoreceptor cells from light-induced oxidative stress.[5][7]

Antioxidant Function in the Retina

The retina is a site of high metabolic activity and is rich in polyunsaturated fatty acids, making it particularly vulnerable to oxidative damage.[8] Lutein's potent antioxidant properties help to neutralize ROS generated during normal metabolic processes and in response to light exposure, thereby protecting the retina from oxidative damage.[3]

Clinical Significance in Eye Health

A higher MPOD is associated with a reduced risk and progression of age-related macular degeneration (AMD), a leading cause of vision loss in older adults.[6][9] Lutein may also play a role in reducing the risk of cataracts.[5][6]

Role in Cognitive Function

Emerging evidence suggests a significant role for lutein in maintaining and enhancing cognitive function throughout the lifespan.[8] Lutein is the predominant carotenoid in the brain and is believed to accumulate in areas important for cognition.[10][11]

Neuroprotective Mechanisms

The brain is highly susceptible to oxidative stress due to its high metabolic rate and lipid content.[8] Lutein's antioxidant and anti-inflammatory properties are thought to protect neural tissues from damage.[8] It may also enhance neural efficiency and communication.[12]

Evidence from Clinical Trials

Several studies have demonstrated a positive association between lutein levels, as measured by serum concentrations or MPOD (a proxy for brain lutein), and cognitive performance.[10][13] Supplementation with lutein has been shown to improve various cognitive domains, including memory, executive function, and processing speed, in both younger and older adults.[14][15]

Role in Skin Health

Lutein is also found in the skin, where it contributes to its health and appearance.[16][17]

Photoprotection and Antioxidant Defense

Similar to its role in the eye, lutein in the skin helps to filter blue light and protect against UV-induced oxidative damage.[17][18] Its antioxidant activity neutralizes free radicals generated by environmental stressors, which can contribute to premature skin aging.[18]

Improvement in Skin Properties

Studies have shown that oral supplementation with lutein can improve skin hydration, elasticity, and lipid content.[19] It may also contribute to a brighter and more even skin tone by modulating melanin (B1238610) production.[17]

Role in Cardiovascular Health

Recent research has highlighted the potential benefits of lutein for cardiovascular health.[20]

Anti-inflammatory and Antioxidant Effects in the Vasculature

Chronic inflammation and oxidative stress are key contributors to the development of atherosclerosis.[21] Lutein's systemic anti-inflammatory and antioxidant effects may help to reduce the risk of cardiovascular disease.[20] Studies have shown an inverse association between lutein levels and markers of inflammation, such as interleukin-6 (IL-6).[21]

Association with Reduced Cardiovascular Risk

A meta-analysis of multiple studies indicated that higher lutein intake and blood concentrations are associated with a reduced risk of coronary heart disease and stroke.[20][22]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and observational studies on lutein.

Table 1: Lutein Supplementation and Cognitive Function

| Study Population | Dosage | Duration | Key Findings | Reference(s) |

| Healthy Young Adults (18-30 years) | 10 mg Lutein + 2 mg Zeaxanthin/day | 1 year | Significant improvements in spatial memory, reasoning ability, and complex attention. | [13] |

| Healthy Older Adults (mean age 73.7 years) | 10 mg Lutein + 2 mg Zeaxanthin/day | 1 year | Significant improvements in complex attention and cognitive flexibility. | [12][15] |

| Adults with Mild Cognitive Complaints (40-75 years) | 10 mg Lutein + 2 mg Zeaxanthin/day | 6 months | Greater improvements in visual episodic memory and visual learning compared to placebo. | [10][23] |

Table 2: Lutein Supplementation and Vision

| Study Population | Dosage | Duration | Key Findings | Reference(s) |

| Individuals with early AMD | 10 mg Lutein + 2 mg Zeaxanthin/day | 5 years | 10-25% reduced risk of AMD progression. | [24] |

| Healthy Subjects | Nutritional supplement with meso-zeaxanthin, lutein, and zeaxanthin | Not specified | Effectively increased the optical density of the macular pigment. | [6] |

Table 3: Lutein and Skin Health

| Study Population | Dosage | Duration | Key Findings | Reference(s) |

| Healthy Females | Oral lutein and zeaxanthin supplements | Not specified | Four-fold increase in protection from UV-induced skin damage; significant boosts in skin hydration, elasticity, and superficial lipids. | [19] |

Table 4: Lutein Bioavailability

| Source | Key Findings on Bioavailability | Reference(s) |

| Egg Yolks | Highly bioavailable source of lutein. | [25] |

| Heat-Processed Vegetables | Greater bioavailability than from unprocessed/raw vegetables. | [26] |

| Dietary Fat | Important for the absorption of lutein. | [27] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in lutein research.

Measurement of Macular Pigment Optical Density (MPOD)

-

Principle: This psychophysical technique is based on the principle that the macular pigment absorbs blue light but not green light. The subject views a flickering light that alternates between a blue and a green wavelength and adjusts the intensity of the blue light until the flicker is minimized.[28]

-

Procedure:

-

The subject is seated in a dark room and their refractive error is corrected for the testing distance.

-

Foveal Measurement: The subject fixates on the center of a target stimulus. The flickering blue and green lights are presented, and the subject adjusts the intensity of the blue light to minimize the flicker. This is repeated multiple times for consistency.

-

Parafoveal Measurement: The stimulus is presented at a peripheral location (e.g., 7-8 degrees from the fovea) where macular pigment is negligible, and the flicker minimization procedure is repeated.

-

Calculation: MPOD is calculated as the logarithm of the ratio of the blue light intensity required for minimal flicker at the parafovea to that at the fovea.[28]

-

-

Principle: This objective, non-invasive technique uses a low-power laser to directly measure the concentration of carotenoids in the retina based on the Raman scattering of light.[5]

-

Procedure:

Assessment of Cognitive Function

-

Description: A computerized neuropsychological test battery used to assess various cognitive domains.[29][30]

-

Procedure:

-

The subject is seated in a quiet, distraction-free environment.

-

Instructions for each subtest are provided on-screen and/or by a technician.

-

The subject completes a series of timed tests that measure domains such as:

-

Composite Memory

-

Verbal and Visual Memory

-

Executive Function

-

Processing Speed

-

Psychomotor Speed

-

Reaction Time

-

Complex Attention

-

Cognitive Flexibility[30]

-

-

Responses are recorded for both speed and accuracy.[29]

-

Quantification of Lutein in Plasma

-

Principle: A chromatographic technique used to separate, identify, and quantify components in a mixture.

-

Procedure:

-

Sample Preparation: Blood plasma is treated to precipitate proteins and extract carotenoids, often using an organic solvent. An internal standard is added for quantification.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C30 column. A mobile phase gradient (e.g., acetonitrile, methanol, and MTBE) is used to separate lutein and other carotenoids.

-

Detection: A UV/Vis detector set at approximately 450 nm is used to detect and quantify the separated carotenoids based on their absorbance.[7]

-

Assessment of Skin Properties

-

Instrument: Corneometer®

-

Principle: Measures the capacitance of the skin surface, which is related to its water content.[31]

-

Instrument: Cutometer®

-

Principle: Measures the viscoelastic properties of the skin by applying negative pressure and measuring its ability to distend and return to its original state.[31]

In Vitro Antioxidant Capacity

-

Principle: Measures the ability of a compound to inhibit the oxidation of a fluorescent probe by a free radical generator.

-

Procedure:

-

A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (lutein) in a microplate well.

-

A free radical generator (e.g., AAPH) is added to initiate the oxidation reaction.

-

The fluorescence decay is monitored over time. The presence of an antioxidant slows down the fluorescence decay, and the ORAC value is calculated by comparing the area under the curve to a standard antioxidant (e.g., Trolox).[12][32]

-

In Vitro Anti-inflammatory Activity

-

Principle: Measures the ability of lutein to inhibit the production of inflammatory mediators in cell culture.

-

Procedure:

-

Immune cells (e.g., macrophages) are cultured in vitro.

-

The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of lutein.

-

The production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using techniques like ELISA. A reduction in cytokine levels in the presence of lutein indicates anti-inflammatory activity.[21]

-

Conclusion

Lutein is a vital nutrient with a broad spectrum of biological activities that are crucial for human health. Its well-documented roles in protecting vision and emerging evidence of its benefits for cognitive function, skin health, and cardiovascular wellness underscore the importance of adequate dietary intake. The antioxidant and anti-inflammatory mechanisms of lutein are fundamental to its protective effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important carotenoid and its potential applications in disease prevention and health promotion. Further research, particularly large-scale clinical trials, will continue to elucidate the full therapeutic potential of lutein in human physiology.

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Validity of a Computerized Cognitive Battery in Children and Adolescents with Neurological Diagnoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. In vivo resonant Raman measurement of macular carotenoid pigments in the young and the aging human retina [opg.optica.org]

- 7. [Determination of lutein and zeaxanthin in serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies. | Semantic Scholar [semanticscholar.org]

- 9. Macular Pigment Reflectometry: Developing Clinical Protocols, Comparison with Heterochromatic Flicker Photometry and Individual Carotenoid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the repeatability of heterochromatic flicker photometry for measurement of macular pigment optical density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review of Advances in the Measurement of Skin Hydration Based on Sensing of Optical and Electrical Tissue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]

- 13. Macular pigment measurement by heterochromatic flicker photometry in older subjects: the carotenoids and age-related eye disease study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo macular pigment measurements: a comparison of resonance Raman spectroscopy and heterochromatic flicker photometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Resonance Raman Measurement of Macular Carotenoids in Normal Subjects and in Age-related Macular Degeneration Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effects of a Lutein and Zeaxanthin Intervention on Cognitive Function: A Randomized, Double-Masked, Placebo-Controlled Trial of Younger Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. cnsvs.com [cnsvs.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Macular Pigment Reflectometry: Developing Clinical Protocols, Comparison with Heterochromatic Flicker Photometry and Individual Carotenoid Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. reviewofoptometry.com [reviewofoptometry.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. cnsvs.com [cnsvs.com]

- 30. CNS Vital Signs - FAQs [cnsvs.com]

- 31. jcadonline.com [jcadonline.com]

- 32. agilent.com [agilent.com]

The Antioxidant Mechanism of Action of Lutein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutein, a xanthophyll carotenoid found predominantly in dark green leafy vegetables, is a potent antioxidant with significant implications for human health, particularly in the prevention and mitigation of diseases associated with oxidative stress.[1][2][3] Its unique molecular structure, characterized by a long conjugated polyene chain and hydroxyl groups, underpins its capacity to neutralize reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems.[1][4] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of lutein, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Antioxidant Mechanisms

Lutein exerts its antioxidant effects through two primary pathways: direct scavenging of reactive oxygen species and indirect upregulation of cellular antioxidant defenses.

Direct Scavenging of Reactive Oxygen Species (ROS)

The conjugated double bond system in lutein's structure allows it to efficiently quench singlet oxygen and scavenge various free radicals, including superoxide (B77818) and hydroxyl radicals.[1][2][5][6][7] This direct interaction neutralizes the damaging potential of these reactive molecules, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage.[6][8] Lutein's ability to inhibit lipid peroxidation is particularly crucial for maintaining the integrity of cell membranes, which are rich in susceptible polyunsaturated fatty acids.[1][9][10]

The chemical quenching of singlet oxygen can lead to the oxidation of lutein itself, forming products such as aldehydes and endoperoxides.[5][11][12]

Indirect Antioxidant Effects via Nrf2 Pathway Activation

Beyond its direct scavenging activity, lutein demonstrates a significant indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][13][14][15][16][17] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[15] Lutein can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[1]

Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[1][15] This binding initiates the transcription and subsequent expression of a suite of protective enzymes, including:

-

Glutathione S-transferases (GSTs)[1]

This upregulation of the endogenous antioxidant system enhances the cell's overall capacity to combat oxidative stress.[15][19] The activation of Nrf2 by lutein may be mediated by upstream kinases such as Extracellular signal-regulated kinase (ERK).[1]

Data Presentation: Quantitative Antioxidant Activity of Lutein

The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the antioxidant efficacy of lutein.

Table 1: In Vitro Radical Scavenging and Lipid Peroxidation Inhibition by Lutein

| Parameter | Assay | IC50 / Value | Reference |

| Superoxide Radical Scavenging | Photoreduction of riboflavin | 21 µg/mL | [18][20][21] |

| Hydroxyl Radical Scavenging | - | 1.75 µg/mL | [18][20][21] |

| Nitric Oxide Radical Scavenging | - | 3.8 µg/mL | [18][20][21] |

| DPPH Radical Scavenging | DPPH assay | 35 µg/mL | [18][20][21] |

| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) | 2.2 µg/mL | [18][20][21] |

| Singlet Oxygen Quenching Rate | Unilamellar DPPC liposomes | 1.1 x 10⁸ M⁻¹s⁻¹ | [22] |

| Ferric Reducing Power (50%) | - | Equivalent to 0.3 µmols/mL of FeSO₄·7H₂O | [18][20] |

Table 2: Lutein-Induced Upregulation of Nrf2 and Antioxidant Enzymes

| Cell Type/Model | Lutein Treatment | Outcome | Fold Increase | Reference |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | 1-10 µM for 4h | Nrf2 nuclear translocation | 1.5 ± 0.4 | [14][15] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | 1-10 µM for 24h | NQO1 mRNA | 1.7 ± 0.1 | [14][15] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | 1-10 µM for 24h | GCLm mRNA | 1.4 ± 0.1 | [14] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | 1-10 µM for 24h | HO-1 mRNA | 1.8 ± 0.3 | [14][15] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | 1-10 µM for 24h | NQO1 activity | 1.2 ± 0.1 | [14][15] |

| Mouse Model of D-galactose-induced liver injury | 40 mg/kg/day | Hepatic NQO1, HO-1, and GST levels | Increased | [1] |

| Ovariectomized (OVX) Rat Model | Supplementation | Nrf2-driven antioxidant gene expression (HO-1, NQO1) | Upregulated | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of lutein's antioxidant properties.

In Vitro DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of lutein.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs at 515-517 nm. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the absorbance decreases.

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of lutein in a suitable solvent (e.g., chloroform, methanol).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the lutein solution to the wells. A control well should contain only the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-